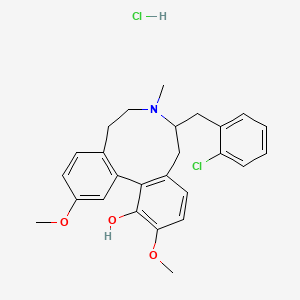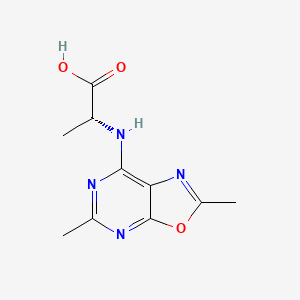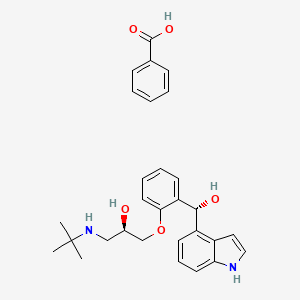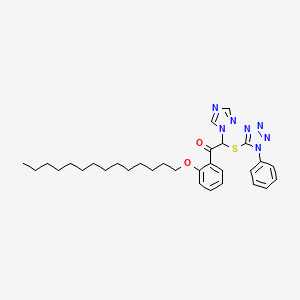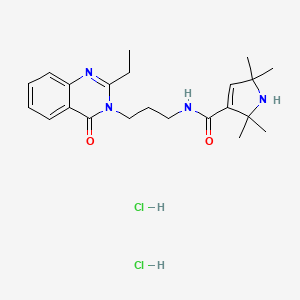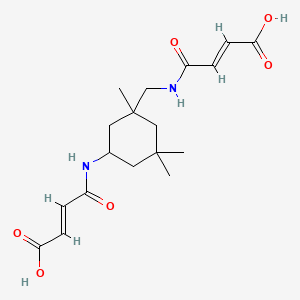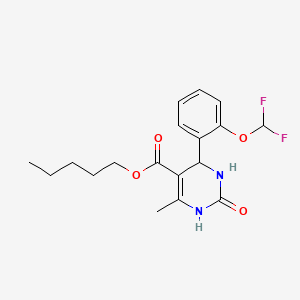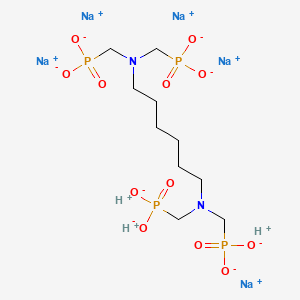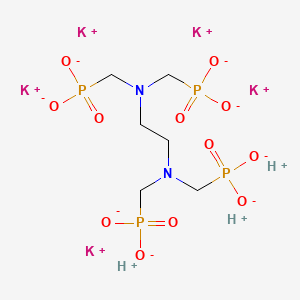
Pentapotassium trihydrogen (ethylenebis(nitrilobis(methylene)))tetrakisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentapotassium trihydrogen (ethylenebis(nitrilobis(methylene)))tetrakisphosphonate is a coordination compound containing phosphonate groups and metal ions. It is known for its chelating properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentapotassium trihydrogen (ethylenebis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Ethylenediamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations. The product is then purified through filtration and crystallization processes to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pentapotassium trihydrogen (ethylenebis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phosphonate derivatives.
Reduction: Reduction reactions can convert the compound into reduced phosphonate forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic substituents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Pentapotassium trihydrogen (ethylenebis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in complexometric titrations and as a stabilizer in various chemical reactions.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in water treatment processes, corrosion inhibition, and as a scale inhibitor in various industrial applications.
Wirkmechanismus
The mechanism of action of pentapotassium trihydrogen (ethylenebis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, preventing them from participating in unwanted chemical reactions. This chelating property is crucial in its applications as a stabilizer, inhibitor, and therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium tripolyphosphate: Another phosphonate compound used in water treatment and as a detergent builder.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent in various applications, including medicine and industry.
Nitrilotriacetic acid (NTA): Similar to EDTA, used as a chelating agent and in water treatment.
Uniqueness
Pentapotassium trihydrogen (ethylenebis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its specific structure, which provides enhanced chelating properties and stability compared to other similar compounds. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various applications.
Eigenschaften
CAS-Nummer |
93983-26-7 |
|---|---|
Molekularformel |
C6H15K5N2O12P4 |
Molekulargewicht |
626.58 g/mol |
IUPAC-Name |
pentapotassium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.5K/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;/q;5*+1/p-5 |
InChI-Schlüssel |
IAUVWXXAJJAVEB-UHFFFAOYSA-I |
Kanonische SMILES |
[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


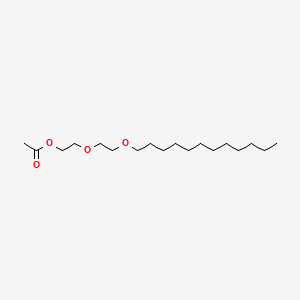
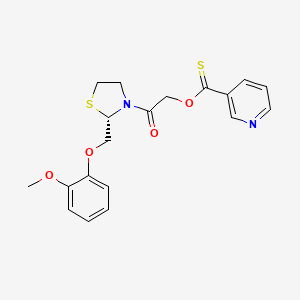
![2'-[(2-Chlorophenyl)amino]-6'-(ethylhexylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15182817.png)

